molecular formula C26H24N2O2S B4861009 3,3'-thiobis(N-1-naphthylpropanamide)

3,3'-thiobis(N-1-naphthylpropanamide)

Cat. No.: B4861009
M. Wt: 428.5 g/mol
InChI Key: YCULQWIJUOXIBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3'-Thiobis(N-1-naphthylpropanamide) is a symmetric bis-amide compound characterized by a central thioether (-S-) linkage connecting two N-1-naphthylpropanamide moieties. The sulfur atom in the thioether bridge contributes to unique electronic and steric properties, distinguishing it from oxygen-linked analogs.

Properties

IUPAC Name

N-naphthalen-1-yl-3-[3-(naphthalen-1-ylamino)-3-oxopropyl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2S/c29-25(27-23-13-5-9-19-7-1-3-11-21(19)23)15-17-31-18-16-26(30)28-24-14-6-10-20-8-2-4-12-22(20)24/h1-14H,15-18H2,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCULQWIJUOXIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCSCCC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Linkage Variations

The thioether bridge in 3,3'-thiobis(N-1-naphthylpropanamide) differentiates it from compounds with ether (-O-) or methylene (-CH2-) linkages. For example:

  • 3-Chloro-N-phenyl-phthalimide (Fig. 1, ): Contains a phthalimide core with a chloro substituent and phenyl group. Unlike the thioether-linked bis-amide, this compound serves as a monomer for polyimides, leveraging its anhydride-forming capability .
  • Pharmaceutical thiophene derivatives (): Compounds like a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol feature thiophene rings and amine/alcohol groups, emphasizing bioactivity rather than polymer applications .
Table 1: Structural and Functional Comparisons
Compound Core Structure Linkage/Functional Group Key Applications Reference
3,3'-Thiobis(N-1-naphthylpropanamide) Naphthylpropanamide Thioether (-S-) Polymers, intermediates
3-Chloro-N-phenyl-phthalimide Phthalimide Chloride (-Cl) Polyimide synthesis
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophene-propanol Amine, alcohol Pharmaceuticals

Aromatic System Influence

The naphthyl group in 3,3'-thiobis(N-1-naphthylpropanamide) provides greater aromatic conjugation compared to phenyl or thiophene systems. This enhances thermal stability and π-π stacking interactions, critical for materials science. In contrast, N-phenylphthalimide derivatives () rely on phenyl groups for rigidity but lack the extended conjugation of naphthalene .

Physicochemical Properties

  • Solubility : The naphthyl group likely reduces solubility in polar solvents compared to phenyl or thiophene analogs.
  • Thermal Stability : Thioether linkages generally offer lower thermal stability than ethers but higher flexibility than anhydrides .

Research Findings and Limitations

Existing data on 3,3'-thiobis(N-1-naphthylpropanamide) are sparse, necessitating extrapolation from structural analogs:

  • : Highlights the role of chloro-phthalimides in polymer synthesis, suggesting similar applications for sulfur-linked bis-amides .
  • : Pharmaceutical thiophene derivatives underscore the impact of sulfur heterocycles on bioactivity, though the target compound’s naphthyl group may limit biological relevance .
Table 2: Hypothetical Property Comparison
Property 3,3'-Thiobis(...naphthyl) 3-Chloro-N-phenyl-phthalimide a3-(Methylamino)-...propan-1-ol
Molecular Weight (g/mol) ~450 (estimated) 257.67 ~225
Melting Point (°C) 180–200 (predicted) 160–165 90–95
Solubility Low (non-polar solvents) Moderate (DMF, acetone) High (polar solvents)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,3'-thiobis(N-1-naphthylpropanamide)
Reactant of Route 2
Reactant of Route 2
3,3'-thiobis(N-1-naphthylpropanamide)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.